molecular formula C10H10O3 B7845436 3,4-Dimethylphenylglyoxylic acid CAS No. 36799-48-1

3,4-Dimethylphenylglyoxylic acid

Cat. No.: B7845436
CAS No.: 36799-48-1
M. Wt: 178.18 g/mol
InChI Key: ISPFBCQRXZHOGR-UHFFFAOYSA-N
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Description

3,4-Dimethylphenylglyoxylic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 4 positions and a glyoxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylphenylglyoxylic acid typically involves the oxidation of 3,4-dimethylacetophenone. This can be achieved using various oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction proceeds through the formation of an intermediate, which is further oxidized to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylphenylglyoxylic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the glyoxylic acid moiety to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3,4-Dimethylphenylglyoxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenylglyoxylic acid involves its interaction with various molecular targets and pathways. The glyoxylic acid moiety can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These interactions can modulate biological pathways and lead to specific effects depending on the context of use.

Comparison with Similar Compounds

    Phenylglyoxylic acid: Lacks the methyl substitutions on the phenyl ring.

    2,4-Dimethylphenylglyoxylic acid: Methyl groups are positioned differently on the phenyl ring.

    3,5-Dimethylphenylglyoxylic acid: Methyl groups are at the 3 and 5 positions.

Uniqueness: 3,4-Dimethylphenylglyoxylic acid is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and interactions

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-3-4-8(5-7(6)2)9(11)10(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPFBCQRXZHOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190265
Record name 3,4-Dimethylphenylglyoxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36799-48-1
Record name 3,4-Dimethylphenylglyoxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036799481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethylphenylglyoxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIMETHYLPHENYLGLYOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3J052ZI94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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